molecular formula C22H22N4O2S B2897302 2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 946236-71-1

2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Numéro de catalogue B2897302
Numéro CAS: 946236-71-1
Poids moléculaire: 406.5
Clé InChI: IGGCNBWOWKYMAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a cyanomethylthio group, a quinazoline group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyanomethylthio group would likely contribute to the polarity of the molecule, while the quinazoline and carboxamide groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The cyanomethylthio group could potentially undergo reactions with electrophiles, while the quinazoline and carboxamide groups could participate in various condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the functional groups present. For example, the presence of the cyanomethylthio group could potentially increase the compound’s polarity and solubility in polar solvents .

Applications De Recherche Scientifique

Tautomerism in Heterocyclic Compounds

The study of tautomerism in side-chain derivatives of n-heterocycles, including compounds structurally similar to 2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide, reveals the existence of tautomeric equilibria. This phenomenon is essential in understanding the chemical and biological properties of these compounds. Such equilibria significantly influence the molecular structure and reactivity, impacting their application in drug design and development (Mondelli & Merlini, 1966).

Heterocyclization for Therapeutic Agents

The synthesis of heterocyclic compounds through reactions involving cyanoselenoacetamide showcases the chemical versatility of related structures. These synthetic pathways offer routes to create novel therapeutic agents, including antimicrobial and antifungal medications. The ability to generate diverse heterocyclic frameworks is pivotal for the discovery of new drugs with potential applications in treating various diseases (Dyachenko & Vovk, 2013).

Antimicrobial Activity

The synthesis of compounds blending quinazolinone and thiazolidinone elements demonstrates significant antimicrobial properties. This research underscores the potential of such compounds in developing new antibacterial and antifungal therapies. By elucidating the structural requirements for antimicrobial activity, these studies contribute to the broader field of medicinal chemistry, aiming to address the growing challenge of antibiotic resistance (Desai, Dodiya, & Shihora, 2011).

Synthesis of 2-Oxazolines

The transformation of thioamides into 2-oxazolines demonstrates an efficient synthetic route for the production of compounds with potential biological activity. This method highlights the importance of developing versatile chemical reactions that can be applied to the synthesis of a wide range of heterocyclic compounds, including those with potential pharmacological applications (Goud & Pathak, 2012).

Propriétés

IUPAC Name

2-(cyanomethylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-2-12-24-20(27)17-8-9-18-19(15-17)25-22(29-14-11-23)26(21(18)28)13-10-16-6-4-3-5-7-16/h3-9,15H,2,10,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGCNBWOWKYMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.